molecular formula C6H5ClF2N2O B13932060 6-Chloro-2-(difluoromethoxy)pyridin-3-amine

6-Chloro-2-(difluoromethoxy)pyridin-3-amine

Cat. No.: B13932060
M. Wt: 194.56 g/mol
InChI Key: WECVHXQPGKCNDP-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethoxy)pyridin-3-amine is an organic compound with the molecular formula C6H5ClF2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethoxy group can be introduced using difluoromethyl ethers under controlled conditions .

Industrial Production Methods

Industrial production of 6-Chloro-2-(difluoromethoxy)pyridin-3-amine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-2-(difluoromethoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The chloro group can also influence the compound’s reactivity and binding affinity to enzymes or receptors .

Properties

Molecular Formula

C6H5ClF2N2O

Molecular Weight

194.56 g/mol

IUPAC Name

6-chloro-2-(difluoromethoxy)pyridin-3-amine

InChI

InChI=1S/C6H5ClF2N2O/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H,10H2

InChI Key

WECVHXQPGKCNDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)OC(F)F)Cl

Origin of Product

United States

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